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molecular formula C11H15NO B8376080 3'-(N-Ethylaminomethyl)acetophenone

3'-(N-Ethylaminomethyl)acetophenone

Cat. No. B8376080
M. Wt: 177.24 g/mol
InChI Key: PDUATQOINJIZHS-UHFFFAOYSA-N
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Patent
US06586633B1

Procedure details

The procedure described in Referential Example 4 was repeated, except that ethylamine hydrochloride (16.31 g; 200 mmol), sodium hydroxide (instead of triethylamine) (8 g; 200 mmol), and 3′-bromomethylacetophenone (4.26 g; 20 mmol) were used, to thereby yield 2.36 g of the target compound (yield: 66.7%).
Quantity
16.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
66.7%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH2:4])[CH3:3].[OH-].[Na+].Br[CH2:8][C:9]1[CH:10]=[C:11]([C:15](=[O:17])[CH3:16])[CH:12]=[CH:13][CH:14]=1>C(N(CC)CC)C>[CH2:2]([NH:4][CH2:8][C:9]1[CH:10]=[C:11]([C:15](=[O:17])[CH3:16])[CH:12]=[CH:13][CH:14]=1)[CH3:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
16.31 g
Type
reactant
Smiles
Cl.C(C)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4.26 g
Type
reactant
Smiles
BrCC=1C=C(C=CC1)C(C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NCC=1C=C(C=CC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 66.7%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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